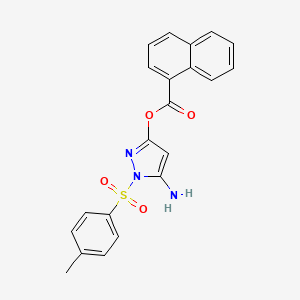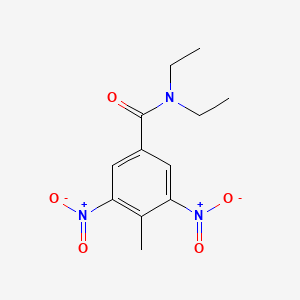
N'-(6-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(6-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide is a chemical compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the benzothiazole ring, along with the trimethoxybenzohydrazide moiety, contributes to the compound’s unique chemical properties and biological activities.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown promising biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers are investigating its potential as a therapeutic agent for various diseases.
Medicine: The compound’s pharmacological properties make it a candidate for drug development, particularly in the treatment of infections and cancer.
Mécanisme D'action
Target of Action
The primary target of N’-(6-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide is the cyclo-oxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
N’-(6-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway . Normally, arachidonic acid is converted into prostaglandins and leukotrienes by the action of COX and 5-lipoxygenase pathways, respectively . By inhibiting the COX enzymes, N’-(6-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide disrupts this pathway, leading to a decrease in the production of these inflammatory mediators .
Pharmacokinetics
The compound’s efficacy suggests that it has sufficient bioavailability to exert its anti-inflammatory and analgesic effects .
Result of Action
The molecular and cellular effects of N’-(6-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide’s action include a significant reduction in inflammation and pain . This is achieved through the inhibition of prostaglandin production, which in turn reduces the inflammatory response .
Méthodes De Préparation
The synthesis of N’-(6-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide typically involves the reaction of 6-chloro-1,3-benzothiazol-2-yl hydrazine with 3,4,5-trimethoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Analyse Des Réactions Chimiques
N’-(6-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom on the benzothiazole ring is replaced by other nucleophiles, such as amines or thiols.
Comparaison Avec Des Composés Similaires
N’-(6-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide can be compared with other benzothiazole derivatives, such as:
N-(6-chloro-1,3-benzothiazol-2-yl)acetamide: This compound has similar structural features but lacks the trimethoxybenzohydrazide moiety, which may result in different biological activities.
6-chloro-1,3-benzothiazol-2-yl hydrazine: This precursor compound is used in the synthesis of N’-(6-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide and has its own set of biological activities.
Benzothiazole derivatives: Other benzothiazole derivatives with different substituents on the benzothiazole ring may exhibit varying degrees of biological activities and therapeutic potential.
N’-(6-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide stands out due to its unique combination of the benzothiazole ring and the trimethoxybenzohydrazide moiety, which contributes to its distinct chemical properties and biological activities.
Propriétés
IUPAC Name |
N'-(6-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O4S/c1-23-12-6-9(7-13(24-2)15(12)25-3)16(22)20-21-17-19-11-5-4-10(18)8-14(11)26-17/h4-8H,1-3H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCOVLLJROKASR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NNC2=NC3=C(S2)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-acetyl-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2501938.png)





![N-[(4-chlorophenyl)methyl]-2-{4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2501947.png)

![N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-methanesulfonylbenzamide](/img/structure/B2501949.png)



![methyl 2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate](/img/structure/B2501958.png)
